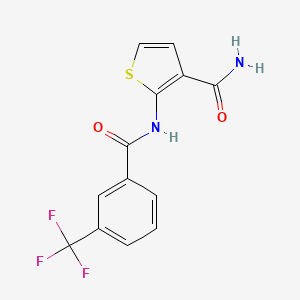

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is a compound that features a thiophene ring substituted with a trifluoromethylbenzamido group and a carboxamide group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Trifluoromethylbenzamido Group: This step involves the reaction of 3-(trifluoromethyl)benzoic acid with an amine to form the benzamido group.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an amine under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of the carboxamide group.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiophene derivatives.

科学的研究の応用

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is a synthetic compound with a thiophene ring, a trifluoromethyl group, and an amide functional group, potentially useful in medicinal chemistry due to its diverse biological activities and chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Potential Applications

- Medicinal Chemistry The compound's structure suggests it may be useful in medicinal chemistry.

- Antifungal Properties Studies indicate potential antifungal properties, especially compared to positional isomers with different substitutions on the thiophene ring. Its structural features may allow it to interact with biological targets, suggesting it could be a therapeutic candidate against various pathogens.

- Anti-influenza drugs Thiophene-3-carboxamide derivatives are promising candidates for developing new broad-spectrum anti-influenza drugs. They target the viral RNA-dependent RNA polymerase (RdRP) complex and can disrupt protein-protein interactions .

- Anti-TB Agents A library of 2-aminothiophenes was subjected to growth inhibition studies. Compound 33 was the most potent, with a minimum inhibitory concentration (MIC) of 0.69 μM against Mtb H37Rv. It also exhibited a minimum bactericidal concentration (MBC) of less than 5 μM .

- PIM Kinase Inhibitors Benzothiophene scaffolds have been identified as potential PIM kinase inhibitors, which are implicated in tumorigenesis. Simultaneous targeting of all three PIM isoforms (PIM1, PIM2, and PIM3) is a promising approach in cancer therapy .

- Fungicidal Activity The fungicidal activity of N-(3-thienyl)-1-methyl-3-(trifluoromethyl) pyrazole-4-carboxamide derivatives, which had various alkyl groups at the 2-position of the thiophene ring, against four diseases is listed in Table 3 .

- The fungicidal activity against gray mold depended on the number of carbon atoms in the branched alkyl group attached at the 2-position of the thiophene ring . Compounds with an alkyl group having 3 to 6 carbon atoms exhibited high activity against gray mold, whereas compounds with alkyl groups having 2 or 7 carbon atoms did not exhibit high activity .

作用機序

The mechanism of action of 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

類似化合物との比較

- **2-(3-(Trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

- **N,4,5-trimethyl-2-(3-(trifluoromethyl)benzamido)thiophene-3-carboxamide.

Uniqueness: 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is unique due to its combination of a trifluoromethylbenzamido group and a thiophene ring. This combination imparts specific chemical and physical properties that make it suitable for various applications in medicinal chemistry and materials science .

生物活性

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound features a thiophene ring, a trifluoromethyl group, and an amide functional group, which contribute to its unique chemical reactivity and biological profile. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Target Interactions : The compound likely interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. It has been suggested that similar compounds can influence gene expression and cellular metabolism through specific binding interactions .

Biochemical Activity : Studies indicate that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical for cellular function. Its ability to modulate enzyme activity can lead to significant changes in cell behavior .

Biological Activity

Recent investigations have highlighted the following biological activities associated with this compound:

- Antimycobacterial Activity : The compound exhibits potent activity against Mycobacterium tuberculosis strains, including drug-resistant variants. It has shown minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains .

- Cytotoxicity : In vitro studies reveal low cytotoxicity against mammalian cell lines (IC50 > 64 μg/mL), indicating a favorable safety profile for potential therapeutic use .

- Stability and Pharmacokinetics : The compound demonstrates good stability in hepatocytes and low inhibition of the hERG channel, suggesting a reduced risk of cardiac side effects .

Study 1: Antimycobacterial Efficacy

In a recent study, thiophene-arylamide derivatives were evaluated for their antimycobacterial properties. The lead compound (25a) displayed significant bactericidal activity in an acute mouse model of tuberculosis. The pharmacokinetic profile showed high plasma exposure (AUC = 657 ng·h/mL) after oral administration, indicating promising bioavailability .

| Compound | MIC (μg/mL) | IC50 (μg/mL) | AUC (ng·h/mL) | Cmax (ng/mL) |

|---|---|---|---|---|

| 25a | 0.02 | >64 | 657 | 486 |

Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as a DprE1 inhibitor, crucial for mycobacterial cell wall synthesis. The compound exhibited half-maximal inhibitory concentrations (IC50) between 0.2 and 0.9 μg/mL, demonstrating its potential as a therapeutic agent against tuberculosis .

特性

IUPAC Name |

2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-3-1-2-7(6-8)11(20)18-12-9(10(17)19)4-5-21-12/h1-6H,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDXZSCOAXPJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。